LogP Differentiation: Intermediate Lipophilicity of the 2-Butoxyethyl Substituent Versus 2-Octyl and Dimeric Analogs
The target compound (CAS 651727-36-5) exhibits a computed LogP of 3.20, positioning it between the more lipophilic 2-octyl-substituted analog (CAS 651727-24-1; LogP = 4.74) and the less lipophilic dimeric flame retardant Sandoflam 5060 (LogP ≈ 2.48 at 23 °C) . This intermediate LogP value, conferred by the ether-oxygen-containing butoxyethyl chain, represents a ΔLogP of −1.54 relative to the 2-octyl analog and +0.72 relative to Sandoflam 5060 . For context, the acyclic phosphoric acid ester tris(2-butoxyethyl) phosphate (TBEP, CAS 78-51-3) has reported LogP values ranging from 3.75 to 4.59, making it substantially more lipophilic than the target cyclic phosphorothioate despite sharing the butoxyethyl motif [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.20 (computed) |
| Comparator Or Baseline | 2-Octyl analog (CAS 651727-24-1): LogP = 4.74; Sandoflam 5060 (CAS 4090-51-1): LogP ≈ 2.48; TBEP (CAS 78-51-3): LogP = 3.75–4.59 |
| Quantified Difference | ΔLogP = −1.54 vs. 2-octyl analog; ΔLogP = +0.72 vs. Sandoflam 5060; ΔLogP = −0.55 to −1.39 vs. TBEP |
| Conditions | Computed LogP values from Chemsrc and ChemicalBook databases; standard octanol-water partition coefficient estimation methods |
Why This Matters
LogP is a critical parameter governing compound partitioning in biological membranes, extraction efficiency in sample preparation, and compatibility with hydrophobic polymer matrices, making intermediate lipophilicity a key selection criterion when both membrane permeability and aqueous solubility must be balanced.
- [1] SIELC Technologies. Tris(2-butoxyethyl) phosphate. CAS 78-51-3. LogP: 3.75. https://www.sielc.com/compound/tris2-butoxyethyl-phosphate View Source
